2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione
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Overview
Description
2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.155 g/mol It is known for its unique structural properties, which include a trifluoroethyl group attached to an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of N-phthaloylglycine with trifluoroethylamine in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere using Schlenk techniques to ensure the purity of the product. The reaction conditions often include temperatures around 40°C and the use of solvents such as acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the implementation of advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)isoindole-1,3-dione
- 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione
- 1,1,1-Trifluoro-2-iodoethane
Comparison: Compared to these similar compounds, 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione stands out due to its unique trifluoroethyl group attached to the isoindole-1,3-dione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione is a compound belonging to the isoindoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroethyl group attached to the isoindole-1,3-dione framework. This unique structure contributes to its biological properties and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors:
- Cholinesterase Inhibition : Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, some derivatives showed IC50 values ranging from 10 to 140 μM for AChE and 11 to 80 μM for BuChE .
- Anti-inflammatory Activity : The compound has been shown to modulate pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX). It enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10), indicating potential use in inflammatory conditions .
Case Studies
- In Vitro Studies on Cholinesterase Inhibition :
- COX Inhibition :
Data Tables
Compound Name | IC50 (AChE) | IC50 (BuChE) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|---|
2-(2,2,2-Trifluoroethyl)isoindole | 10–140 μM | 11–80 μM | Moderate | High |
Derivative I | 1.12 μM | >1000 μM | - | - |
Derivative II | >1000 μM | >1000 μM | - | Moderate |
Properties
CAS No. |
13909-07-4 |
---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 |
InChI Key |
IMSVLACYLZOPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)(F)F |
Origin of Product |
United States |
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